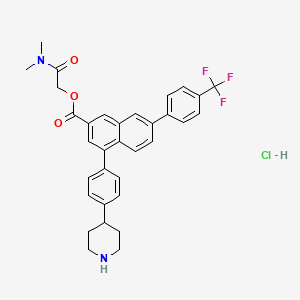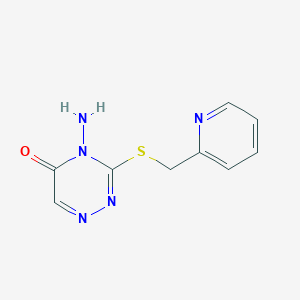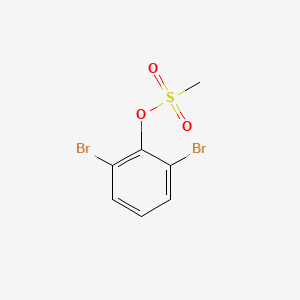
(Trans,trans)-4-(4-ethoxyphenyl)-4'-propyl-1,1'-bi(cyclohexane)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Trans,trans)-4-(4-ethoxyphenyl)-4’-propyl-1,1’-bi(cyclohexane) is an organic compound that belongs to the class of bi(cyclohexane) derivatives. This compound is characterized by the presence of two cyclohexane rings connected by a single bond, with an ethoxyphenyl group attached to one ring and a propyl group attached to the other. The trans,trans configuration indicates that the substituents on the cyclohexane rings are positioned opposite to each other, which can influence the compound’s physical and chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (Trans,trans)-4-(4-ethoxyphenyl)-4’-propyl-1,1’-bi(cyclohexane) typically involves the following steps:
Formation of the Ethoxyphenyl Intermediate: The ethoxyphenyl group can be introduced through an etherification reaction, where 4-hydroxyphenyl is reacted with ethyl bromide in the presence of a base such as potassium carbonate.
Cyclohexane Ring Formation: The cyclohexane rings can be synthesized through a Diels-Alder reaction, where a diene and a dienophile react under thermal conditions to form the cyclohexane structure.
Coupling of Cyclohexane Rings: The two cyclohexane rings are coupled using a cross-coupling reaction, such as the Suzuki-Miyaura reaction, where a palladium catalyst is used to form the carbon-carbon bond between the rings.
Introduction of the Propyl Group: The propyl group can be introduced through an alkylation reaction, where the cyclohexane ring is reacted with propyl bromide in the presence of a base.
Industrial Production Methods
Industrial production of (Trans,trans)-4-(4-ethoxyphenyl)-4’-propyl-1,1’-bi(cyclohexane) may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalyst optimization, and advanced purification techniques such as chromatography and crystallization.
化学反应分析
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, where the ethoxyphenyl group can be oxidized to form a phenol derivative.
Reduction: Reduction reactions can convert the cyclohexane rings to cyclohexanol derivatives.
Substitution: The compound can undergo substitution reactions, where the ethoxy group can be replaced with other functional groups such as halogens or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2), while amination can be done using ammonia (NH3) or amines.
Major Products Formed
Oxidation: Phenol derivatives.
Reduction: Cyclohexanol derivatives.
Substitution: Halogenated or aminated bi(cyclohexane) derivatives.
科学研究应用
(Trans,trans)-4-(4-ethoxyphenyl)-4’-propyl-1,1’-bi(cyclohexane) has various applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as liquid crystals and polymers.
作用机制
The mechanism of action of (Trans,trans)-4-(4-ethoxyphenyl)-4’-propyl-1,1’-bi(cyclohexane) involves its interaction with specific molecular targets. The ethoxyphenyl group can interact with hydrophobic pockets in proteins, while the cyclohexane rings provide structural rigidity. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The compound may also influence signaling pathways by altering the conformation of target proteins.
相似化合物的比较
Similar Compounds
(Trans,trans)-4-(4-methoxyphenyl)-4’-propyl-1,1’-bi(cyclohexane): Similar structure but with a methoxy group instead of an ethoxy group.
(Trans,trans)-4-(4-ethoxyphenyl)-4’-methyl-1,1’-bi(cyclohexane): Similar structure but with a methyl group instead of a propyl group.
Uniqueness
(Trans,trans)-4-(4-ethoxyphenyl)-4’-propyl-1,1’-bi(cyclohexane) is unique due to the presence of both the ethoxyphenyl and propyl groups, which can influence its physical properties, such as solubility and melting point, as well as its chemical reactivity and biological activity. The trans,trans configuration also contributes to its distinct stereochemistry, affecting how it interacts with other molecules.
属性
IUPAC Name |
1-ethoxy-4-[4-(4-propylcyclohexyl)cyclohexyl]benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H36O/c1-3-5-18-6-8-19(9-7-18)20-10-12-21(13-11-20)22-14-16-23(17-15-22)24-4-2/h14-21H,3-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXFZNZIPWAAKSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CCC(CC1)C2CCC(CC2)C3=CC=C(C=C3)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H36O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![methyl (4S,5E,6S)-5-ethylidene-4-[2-[[(2R,3S,4S,5R,6R)-6-[2-[4-[2-[(2S,3E,4S)-3-ethylidene-5-methoxycarbonyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-4-yl]acetyl]oxyphenyl]ethoxy]-3,4,5-trihydroxyoxan-2-yl]methoxy]-2-oxoethyl]-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-3-carboxylate](/img/structure/B2935150.png)


![N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide](/img/structure/B2935153.png)

![4-((4-nitrobenzyl)thio)-1-(pyridin-4-ylmethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2935157.png)
![7-(4-ethoxyphenyl)-3-((2-oxo-2-phenylethyl)thio)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2935159.png)
![N-(6-FLUORO-1,3-BENZOTHIAZOL-2-YL)-N-[3-(MORPHOLIN-4-YL)PROPYL]-5-NITROTHIOPHENE-2-CARBOXAMIDE HYDROCHLORIDE](/img/structure/B2935160.png)


![2-(furan-2-carbonyl)-6,7-dimethoxy-1-{[4-(propan-2-yl)phenoxy]methyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B2935165.png)

